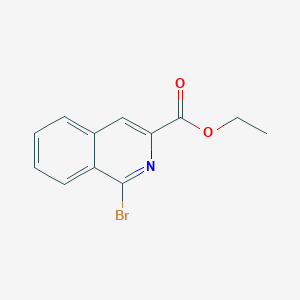

Ethyl 1-bromoisoquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-bromoisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 1-bromoisoquinoline-3-carboxylate has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant inhibition against various pathogens. For example, it has demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

The mechanism may involve interference with bacterial cell division proteins, which are critical for bacterial growth.

- Anticancer Activity : Research indicates that this compound shows promising anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects characterized by low IC50 values.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 16.54 |

| Huh7 (Liver cancer) | 5.27 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and tubulin polymerization interference.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex isoquinoline derivatives and heterocyclic compounds. Its bromine atom enhances its reactivity, allowing for various substitution reactions that can lead to novel compounds with potential therapeutic applications.

Antimicrobial Study

A study demonstrated that derivatives of this compound exhibited stronger antibacterial activity compared to standard antibiotics when tested against hospital-acquired infections. This highlights its potential as a lead compound for developing new antimicrobial agents.

Anticancer Evaluation

Another research project evaluated the cytotoxic effects on HeLa cells, revealing that the compound showed no toxicity at concentrations up to 200 µM, indicating a favorable therapeutic index. This suggests that this compound could be developed further as a safe anticancer agent.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 1-position of the isoquinoline ring undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Suzuki-Miyaura Cross-Coupling

Ethyl 1-bromoisoquinoline-3-carboxylate participates in palladium-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives.

-

Reagents : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), arylboronic acid (1.2 eq)

Buchwald-Hartwig Amination

The bromine substituent reacts with primary/secondary amines to form aryl amines.

-

Reagents : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 eq)

Eschenmoser Coupling

The brominated isoquinoline reacts with thioamides (e.g., thiobenzamide) to form α-thioiminium intermediates, enabling C–N bond formation.

Comparison of Coupling Reactions

Ester Group Reactivity

The ethyl carboxylate group undergoes hydrolysis and transesterification:

Ester Hydrolysis

-

Reagents : NaOH (2 eq), H₂O/MeOH (1:1)

-

Product : 1-Bromoisoquinoline-3-carboxylic acid

Transesterification

Bromine Reduction

Catalytic hydrogenation removes the bromine atom:

-

Reagents : H₂ (1 atm), Pd/C (10 wt%)

-

Conditions : Ethanol, 25°C, 6 hours

-

Product : Ethyl isoquinoline-3-carboxylate

-

Yield : 70–75%

Oxidation of the Isoquinoline Ring

-

Reagents : KMnO₄ (3 eq), H₂SO₄ (cat.)

-

Product : Quinoline-3-carboxylate derivative

-

Yield : 50–60%

Biological Activity Correlations

-

Antiproliferative effects : G1 cell cycle arrest and apoptosis induction in cancer cell lines.

-

Enzyme inhibition : Interactions with kinases via hydrogen bonding and hydrophobic interactions.

Eigenschaften

IUPAC Name |

ethyl 1-bromoisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(13)14-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQAFRMHJRYNCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857679 |

Source

|

| Record name | Ethyl 1-bromoisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079947-40-2 |

Source

|

| Record name | Ethyl 1-bromoisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.